4-Chlorobutanimidamide
Description
4-Chlorobutanimidamide is an organochlorine compound characterized by a butanimidamide backbone with a chlorine substituent at the 4-position. Such properties may render it useful in synthetic chemistry or materials science, though specific applications require further investigation.
Properties
IUPAC Name |
4-chlorobutanimidamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9ClN2/c5-3-1-2-4(6)7/h1-3H2,(H3,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRKHJDGGHKRXFM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=N)N)CCl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70391492 | |
| Record name | 4-chlorobutanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412280-97-8 | |
| Record name | 4-chlorobutanimidamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70391492 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Comparison with Similar Compounds
N-(4-Chlorophenyl)-4-nitrobenzamide ()
- Structure : Features a chloro-substituted aromatic ring and nitrobenzamide group.
- Key Differences: The chlorine in N-(4-Chlorophenyl)-4-nitrobenzamide is part of an aromatic system, whereas 4-Chlorobutanimidamide has an aliphatic chlorine. The aromatic chloro group enhances solubility in polyimides by reducing interchain interactions .
- Crystallographic Data :
Table 1: Structural Comparison of Halogenated Analogs
| Compound | Molecular Formula | Halogen Type | Key Functional Groups |
|---|---|---|---|
| 4-Chlorobutanimidamide | C₄H₈ClN₃ | Aliphatic Cl | Imidamide |
| N-(4-Chlorophenyl)-4-nitrobenzamide | C₁₃H₉ClN₂O₃ | Aromatic Cl | Amide, Nitro |
Functional Group Variations
4-Carbamimidamidobutanoic Acid ()
- Structure : Contains an amidine group (–C(=NH)–NH₂) and a carboxylic acid (–COOH).
- Key Differences: The carboxylic acid in 4-carbamimidamidobutanoic acid increases polarity and water solubility compared to 4-Chlorobutanimidamide’s aliphatic chlorine. Amidines are strong bases (pKa ~12), while carboxylic acids (pKa ~5) are acidic. This contrast suggests divergent reactivity in proton-dependent reactions .
Table 2: Functional Group Impact on Properties
| Compound | Functional Groups | Solubility (Predicted) | Reactivity |
|---|---|---|---|
| 4-Chlorobutanimidamide | Imidamide, Aliphatic Cl | Moderate in polar aprotic solvents | Nucleophilic substitution |
| 4-Carbamimidamidobutanoic Acid | Amidine, Carboxylic Acid | High in water | Acid-base reactions |
Physicochemical Properties
- Thermal Stability :
- Solubility :
- Chlorine’s electronegativity enhances solubility in polar solvents. However, aliphatic chlorine’s smaller dipole moment compared to aromatic systems may reduce solubility in polymers .
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